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molecular formula C10H11NO3 B1337387 N-Formyl-D-phenylalanine CAS No. 59366-89-1

N-Formyl-D-phenylalanine

Cat. No. B1337387
M. Wt: 193.2 g/mol
InChI Key: NSTPXGARCQOSAU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:13](=[O:14])[NH2:15].[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[C:10]([OH:11])=[O:12]>>[NH:1]([CH:2]([CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[C:10]([OH:11])=[O:12])[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC=O
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccccc1)C(=O)O

Outcomes

Product
Name
Type
product
Smiles
O=CNC(Cc1ccccc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:13](=[O:14])[NH2:15].[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[C:10]([OH:11])=[O:12]>>[NH:1]([CH:2]([CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[C:10]([OH:11])=[O:12])[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC=O
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccccc1)C(=O)O

Outcomes

Product
Name
Type
product
Smiles
O=CNC(Cc1ccccc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:13](=[O:14])[NH2:15].[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[C:10]([OH:11])=[O:12]>>[NH:1]([CH:2]([CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[C:10]([OH:11])=[O:12])[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC=O
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccccc1)C(=O)O

Outcomes

Product
Name
Type
product
Smiles
O=CNC(Cc1ccccc1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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